molecular formula C16H13BrN2OS B2640084 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865544-25-8

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2640084
CAS No.: 865544-25-8
M. Wt: 361.26
InChI Key: OKUINHJMSJEHLT-FBMGVBCBSA-N
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Description

N-[(2E)-6-Bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a benzamide substituent at the 2-position of the heterocyclic core. Key structural attributes include:

  • Benzothiazole ring: A fused bicyclic system with sulfur and nitrogen atoms.
  • Substituents: A bromine atom at position 6 and an ethyl group at position 3 of the benzothiazole ring.
  • Benzamide moiety: A planar aromatic group contributing to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUINHJMSJEHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids with amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields . The reaction conditions generally involve moderate temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.

Common Reactions:

  • Oxidation: Introduces additional functional groups.
  • Reduction: Converts nitro groups to amines.
  • Substitution: The bromine can be replaced with other functional groups.

Biology

Biologically, the compound is studied for its interactions with various biological molecules. Its potential as a biochemical probe or therapeutic agent is under investigation due to its ability to modulate enzyme and receptor activity.

Biological Activity Overview:

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole core with nitro and ethyl groupsAntitumor, Antimicrobial
Benzothiazole Derivative ASimilar benzothiazole coreAntimicrobial
Benzothiazole Derivative BContains nitro groupAnticancer
Ethoxyethyl Substituted CompoundEthoxyethyl side chainAnti-inflammatory

Medicine

The pharmacological properties of this compound are being explored for drug development. Studies indicate that compounds with similar structures exhibit diverse biological activities such as anti-HIV, analgesic effects, and antimicrobial properties .

Case Studies

Case Study 1: Antitumor Activity
Research has shown that benzothiazole derivatives exhibit significant antitumor activity. In vitro studies demonstrated that this compound effectively inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines.

Case Study 2: Antimicrobial Properties
In another study evaluating antimicrobial efficacy against various pathogens (e.g., Staphylococcus aureus, Escherichia coli), the compound displayed moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL. This positions it as a promising candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . The compound may also inhibit certain bacterial enzymes, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
  • Structural Differences :
    • Fluorine replaces bromine at position 4.
    • Additional fluorine at the meta-position of the benzamide ring.
  • Impact: Increased electronegativity and lipophilicity compared to bromine. Enhanced metabolic stability due to C–F bond strength.
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Structural Differences :
    • Methoxybenzenesulfonamide replaces benzamide.
    • Methyl substituent at position 6 instead of bromine.
  • Impact: Sulfonamide group introduces stronger hydrogen-bonding capacity. Demonstrated 11β-HSD1 inhibitory activity for diabetes treatment .

Benzamide Substituent Variations

N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
  • Structural Differences :
    • Dimethylsulfamoyl group replaces hydrogen at the para-position of benzamide.
  • Impact :
    • Polar sulfamoyl group enhances solubility and introduces additional hydrogen-bonding sites.
    • Increased molecular weight (468.4 g/mol vs. ~370 g/mol for the parent compound) may affect bioavailability .
4-Chloro-3-({[3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}sulfonyl)-N-(2-methylindol-1-yl)benzamide
  • Structural Differences: Thiazolidinone ring replaces benzothiazole. Chlorine and sulfonamide groups modify electronic properties.
  • Impact: Thiazolidinone core confers pro-apoptotic activity in cancer studies. Sulfonamide and chloro groups enhance electrostatic interactions with targets .

Heterocycle Replacement

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • Structural Differences :
    • Pyrazole ring replaces benzothiazole.
    • Bromine retained on benzamide.
  • Impact :
    • Pyrazole’s hydrogen-bonding capacity alters target specificity.
    • DFT studies suggest stabilization via electrostatic interactions .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
N-[(2E)-6-Bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzothiazole Br (C6), Et (C3), benzamide ~370 Enzyme inhibition (hypothesized)
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole F (C6, benzamide), Et (C3) 352.3 Enhanced metabolic stability
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazole Me (C6), methoxysulfonamide 364.4 11β-HSD1 inhibition
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzothiazole Br (C6), Et (C3), dimethylsulfamoyl 468.4 Solubility enhancement
4-Chloro-3-({[3-ethyl-4-oxo-thiazolidin-2-ylidene]amino}sulfonyl)-N-(indolyl)benzamide Thiazolidinone Cl, sulfonamide, indole ~480 Pro-apoptotic (anticancer)

Key Research Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature in the parent compound may enhance electrophilic interactions, whereas fluorine analogs prioritize metabolic stability .
  • Hydrogen Bonding : Sulfonamide-containing derivatives (e.g., ) exhibit stronger hydrogen-bonding networks, critical for enzyme inhibition.
  • Biological Activity: Thiazolidinone and pyrazole analogs diverge in mechanism, targeting apoptosis or electrostatic stabilization .

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14BrN3S\text{C}_{14}\text{H}_{14}\text{BrN}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

Compound NameActivity TypeTarget OrganismsReference
N-cycloalkylidene-2,3-dihydro-benzothiazolesAntibacterialS. aureus, E. coli
2-benzylsulfanyl derivativesAntimycobacterialM. tuberculosis
Substituted benzothiazolesAntifungalCandida spp., Aspergillus spp.

Findings : A series of substituted benzothiazoles were tested against various bacterial strains with some showing effective inhibition against Gram-positive and Gram-negative bacteria. The presence of bromine in the structure enhances its antibacterial activity.

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively studied. In vitro studies suggest that this compound may induce apoptosis in cancer cells.

Case Study: In Vitro Evaluation

A study evaluated the effects of a related compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Mechanism : Induction of apoptosis via caspase activation.

Results : The compound demonstrated a dose-dependent decrease in cell viability with IC50 values around 15 µM for HeLa cells and 20 µM for MCF7 cells.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example:

  • Inhibition of Cyclooxygenase Enzymes : Compounds have shown selective inhibition towards COX enzymes which play a role in inflammation and cancer progression .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Some derivatives exhibit activity on GPCRs, influencing intracellular signaling pathways related to tumor growth .

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